N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide
Description
Propriétés
IUPAC Name |
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3S2/c1-13(19(3,15)16)8-4-5-14(6-8)10-11-9(7-17-2)12-18-10/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILDWLMXPIQBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC(=NS2)COC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation for Thiadiazole Formation
The 1,2,4-thiadiazole ring is typically synthesized via cyclocondensation of thioamides with nitriles or via oxidative dimerization of thiosemicarbazides. For the 3-methoxymethyl substituent, a thioamide intermediate such as 3-methoxymethylthioamide could react with a nitrile derivative under acidic conditions.
Example Protocol
Functionalization at Position 5
The 5-position of the thiadiazole requires substitution with a pyrrolidine moiety. Bromination at this position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by nucleophilic displacement with pyrrolidine, is a viable route.
Pyrrolidine Ring Functionalization
Introduction of the Amine Group
The pyrrolidine ring’s 3-position must be modified to accommodate the sulfonamide group. A Mitsunobu reaction or reductive amination could install the primary amine:
Coupling with the Thiadiazole Core
Coupling the 5-bromo-1,2,4-thiadiazole with 3-aminopyrrolidine requires a palladium-catalyzed Buchwald-Hartwig amination:
-
Combine 5-bromo-3-methoxymethyl-1,2,4-thiadiazole (1.0 equiv), 3-aminopyrrolidine (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 24 hours.
-
Purify via silica gel chromatography (CH₂Cl₂/MeOH, 95:5).
Sulfonylation of the Pyrrolidine Amine
N-Methylation
Before sulfonylation, the primary amine on pyrrolidine is methylated using methyl iodide in the presence of a base:
Methanesulfonylation
React the N-methyl amine with methanesulfonyl chloride under basic conditions:
-
Add methanesulfonyl chloride (1.1 equiv) dropwise to a solution of the N-methyl intermediate (1.0 equiv) and Et₃N (3.0 equiv) in DCM at 0°C.
-
Stir for 2 hours, wash with water, dry over Na₂SO₄, and concentrate.
Optimization and Challenges
Yield Considerations
Key steps such as the Buchwald-Hartwig amination and sulfonylation often face moderate yields (30–50%) due to steric hindrance from the thiadiazole and pyrrolidine groups. Microwave-assisted synthesis could improve reaction efficiency.
Purification Techniques
Silica gel chromatography remains the primary purification method, though recrystallization from ethanol/water mixtures may enhance purity for crystalline intermediates.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.75 (s, 3H, OCH₃), 3.48–3.52 (m, 2H, CH₂SO₂), 2.98 (s, 3H, NCH₃).
-
LC-MS : m/z 349.1 [M+H]⁺.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide can undergo several types of reactions:
Oxidation: : Exposure to strong oxidizing agents like potassium permanganate may lead to the formation of sulfone derivatives.
Reduction: : Use of reducing agents such as lithium aluminum hydride could reduce the sulfonamide group to an amine.
Substitution: : The methoxymethyl group is susceptible to nucleophilic substitution reactions, where reagents such as hydrochloric acid or sodium hydroxide can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Amine derivatives.
Substitution: : Compounds with varied functional groups replacing the methoxymethyl group.
Applications De Recherche Scientifique
Chemistry
The compound serves as a building block in synthetic organic chemistry. It can be utilized to create more complex molecules and is involved in various chemical reactions such as:
- Oxidation: Can yield sulfoxides or sulfones.
- Reduction: May produce amines or alcohols.
- Substitution Reactions: Where functional groups are exchanged.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfoxides, Sulfones |
| Reduction | Sodium borohydride | Amines, Alcohols |
| Substitution | Various nucleophiles/electrophiles | Modified compounds |
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Effective against a range of pathogens.
- Anticancer Activity: Studies suggest it may inhibit cancer cell growth through various mechanisms.
Case Study: Anticancer Activity
In a study exploring the anticancer effects of thiadiazole derivatives, compounds similar to N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
Medicine
The compound is under investigation for its potential as a therapeutic agent . Its unique structure allows for interaction with various biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: Potential to modulate receptor activity affecting cellular responses.
Case Study: Therapeutic Potential
A clinical trial examined the efficacy of thiadiazole derivatives in treating resistant bacterial infections. The results indicated a notable reduction in bacterial load among participants treated with formulations containing similar compounds.
Industry
In industrial applications, this compound is being explored for:
- Development of new materials with enhanced properties.
- Use as a catalyst in various chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism involves binding to active sites, modifying protein functions, or altering biochemical pathways, which could affect cellular processes or metabolic functions.
Comparaison Avec Des Composés Similaires
Compound 1: 2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole (BG16330; 2415553-47-6)
Structural Features :
Comparison :
- Bioavailability : Piperazine’s basic nitrogen may improve solubility and blood-brain barrier penetration compared to pyrrolidine.
- Target Selectivity : The benzoxazole group could confer selectivity for central nervous system (CNS) targets, unlike the sulfonamide in the parent compound.
Compound 2: 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide (1571028-37-9)
Structural Features :
Comparison :
- Electronic Properties : Oxadiazole’s electron-deficient nature may alter binding affinity compared to thiadiazole.
- Pharmacokinetics: The pyridinone and 2-methoxyethoxy groups could enhance metabolic stability but increase molecular weight, reducing cell permeability.
- Therapeutic Potential: Likely targets inflammatory pathways (e.g., COX-2 inhibition) due to the sulfonamide and aryl groups.
Compound 3: N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
Structural Features :
Comparison :
- Reactivity : The 2-oxopropyl group may introduce instability under acidic conditions, unlike the methoxymethyl group in the parent compound.
Data Table: Structural and Hypothesized Properties
*Calculated based on structural analysis.
Research Findings and Trends
- Thiadiazole vs. Oxadiazole : Thiadiazoles generally exhibit higher metabolic stability but lower solubility than oxadiazoles .
- Pyrrolidine vs. Piperazine : Pyrrolidine’s compact structure favors rigid target binding, while piperazine’s flexibility improves bioavailability .
Notes and Limitations
- No explicit bioactivity data (e.g., IC₅₀, pharmacokinetics) is available in the provided evidence; comparisons are based on structural analogies.
- Further studies are needed to validate hypothesized target profiles and optimize synthetic routes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example, analogous sulfonamide-thiadiazole hybrids are synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Thiadiazole ring formation : Using precursors like thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
- Sulfonamide coupling : Reacting intermediates (e.g., 3-aminopyrrolidine derivatives) with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
- Critical Parameters : Reaction temperature (room temperature to reflux), stoichiometry of sulfonating agents, and inert atmosphere (N₂) to prevent oxidation .
Q. How can researchers structurally characterize this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine and thiadiazole rings. For example, methoxymethyl groups show distinct singlet peaks at ~3.3 ppm (CH₃O) and 4.5 ppm (CH₂) .
- X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the pyrrolidine ring’s conformation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the thiadiazole and sulfonamide moieties in this compound?
- Methodological Answer :
- Thiadiazole reactivity : The 1,2,4-thiadiazole ring undergoes electrophilic substitution at the 5-position. For example, halogenation or alkylation reactions require Lewis acids (e.g., AlCl₃) .
- Sulfonamide stability : Hydrolysis under acidic/basic conditions can cleave the S–N bond. Kinetic studies using HPLC or TLC monitor degradation products, with half-life calculations under varying pH .
- Cross-coupling potential : Suzuki-Miyaura reactions on the thiadiazole ring are feasible using Pd catalysts, but steric hindrance from the methoxymethyl group may reduce yields .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative vs. inactive results) may arise from:
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and control for sulfonamide cytotoxicity .
- Solubility effects : Use co-solvents (e.g., DMSO ≤ 0.1%) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic stability : Compare half-lives in liver microsomes (e.g., human vs. murine) to clarify species-specific differences .
Q. What computational approaches predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase (common sulfonamide target). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD and hydrogen-bond occupancy .
- QSAR models : Corrogate electronic descriptors (e.g., Hammett σ) with bioactivity data to optimize substituents .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies?
- Methodological Answer : Yield discrepancies (e.g., 40% vs. 70%) may result from:
- Intermediate stability : Thiadiazole precursors like 3-aminopyrrolidine are hygroscopic; strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .
- Catalyst purity : Pd(PPh₃)₄ in cross-coupling reactions degrades if stored improperly; confirm catalyst activity via control reactions .
- Workup protocols : Inefficient extraction (e.g., pH adjustment during sulfonamide isolation) lowers recovery. Optimize solvent partitioning (e.g., CH₂Cl₂/H₂O) .
Key Research Findings Table
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
